molecular formula C10H13N3O5 B11777897 Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate

Cat. No.: B11777897
M. Wt: 255.23 g/mol
InChI Key: REYJNWJOSHKVIA-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is a nitro-substituted pyrrole derivative featuring a methyl ester group, a butanoate chain, and an amide linkage. Its structure includes a 1H-pyrrole ring with a nitro group at the 4-position and a carboxamido substituent at the 2-position, connected via an amide bond to a methyl butanoate moiety.

Synthesis typically involves coupling 4-nitro-1H-pyrrole-2-carboxylic acid with methyl 4-aminobutanoate under peptide-coupling conditions. The ester group may influence hydrolysis rates, while the nitro group could participate in redox or electrophilic substitution reactions. Structural characterization of such compounds often relies on crystallographic techniques, including enantiomorph-polarity analysis for chiral centers, as described by Flack (1983).

Properties

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

methyl 4-[(4-nitro-1H-pyrrole-2-carbonyl)amino]butanoate

InChI

InChI=1S/C10H13N3O5/c1-18-9(14)3-2-4-11-10(15)8-5-7(6-12-8)13(16)17/h5-6,12H,2-4H2,1H3,(H,11,15)

InChI Key

REYJNWJOSHKVIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC(=CN1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Pyrrole-2-Carboxylic Acid Derivatives

The introduction of a nitro group at the 4-position of the pyrrole ring is a critical first step. 4-Nitro-1H-pyrrole-2-carboxylic acid serves as a key intermediate, synthesized via directed nitration of pyrrole-2-carboxylic acid. Electrophilic aromatic substitution is achieved using nitric acid in concentrated sulfuric acid at 0–5°C, yielding the 4-nitro regioisomer preferentially due to the electron-donating effect of the carboxylic acid group.

Reaction Conditions :

  • Nitrating Agent : Fuming HNO₃ (90%, 1.2 equiv) in H₂SO₄ (95%)

  • Temperature : 0–5°C (ice bath)

  • Time : 2–4 hours

  • Yield : 60–70%

Activation to Acid Chloride

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or 1,2-dichloroethane. Catalytic N,N-dimethylformamide (DMF) accelerates the reaction.

Typical Protocol :

  • Dissolve 4-nitro-1H-pyrrole-2-carboxylic acid (1 equiv) in DCM.

  • Add SOCl₂ (1.5 equiv) and DMF (0.1 equiv).

  • Reflux at 40°C for 2 hours.

  • Remove excess reagents under reduced pressure.

Amide Coupling with Methyl 4-Aminobutanoate

The acid chloride reacts with methyl 4-aminobutanoate to form the target amide. The amine is often generated in situ or protected to avoid side reactions.

Stepwise Procedure :

  • Preparation of Methyl 4-Aminobutanoate :

    • Esterify 4-aminobutyric acid with methanol using HCl gas catalysis.

    • Yield: 85–90% after recrystallization.

  • Coupling Reaction :

    • Combine acid chloride (1 equiv) and methyl 4-aminobutanoate (1.2 equiv) in DCM.

    • Add triethylamine (2 equiv) as a base.

    • Stir at room temperature for 12 hours.

    • Extract with brine, dry (MgSO₄), and purify via silica gel chromatography.

    • Yield: 65–75%.

Alternative Synthetic Routes

Paal-Knorr Pyrrole Synthesis with Pre-Nitrated Components

A modified Paal-Knorr approach employs 1,4-diketones containing nitro groups. For example, 4-nitro-2,5-hexanedione reacts with ammonium acetate in acetic acid to form the nitro-substituted pyrrole core.

Reaction Data :

  • Catalyst : Cerium(IV) ammonium nitrate (CAN, 10 mol%)

  • Solvent : Acetic acid

  • Temperature : 80°C

  • Yield : 55–60%

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize Fmoc-protected amines and resin-bound intermediates to streamline synthesis:

  • Load Fmoc-4-aminobutanoic acid onto Wang resin.

  • Deprotect with piperidine/DMF.

  • Couple with 4-nitro-1H-pyrrole-2-carboxylic acid using HBTU/HOBt .

  • Cleave from resin with TFA/water.

  • Esterify with methanol/DCC.

  • Overall Yield : 50–55%.

Optimization and Challenges

Regioselectivity in Nitration

The nitro group preferentially occupies the 4-position due to:

  • Electronic Effects : Carboxylic acid directs nitration meta to itself.

  • Steric Factors : Bulky substituents at C-2 (carboxylic acid) hinder nitration at C-5.

Side Reactions and Mitigation

  • Ester Hydrolysis : Avoid aqueous workup at high pH. Use mild bases (NaHCO₃) during extraction.

  • Over-Nitration : Control stoichiometry of HNO₃ (≤1.2 equiv) and low temperature.

Analytical Characterization Data

Table 1: Spectroscopic Data for Methyl 4-(4-Nitro-1H-Pyrrole-2-Carboxamido)Butanoate

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.35 (s, 1H, H-3), 7.95 (s, 1H, H-5), 6.25 (br, 1H, NH), 3.75 (s, 3H, OCH₃), 2.45–2.20 (m, 4H, CH₂CH₂)
¹³C NMR δ 172.5 (COOCH₃), 165.8 (CONH), 135.2 (C-4), 128.7 (C-2), 124.5 (C-5)
IR (cm⁻¹)3320 (NH), 1705 (C=O ester), 1660 (C=O amide), 1520 (NO₂ asym)

Industrial-Scale Considerations

Catalytic Improvements

  • Palladium Catalysis : Suzuki-Miyaura coupling introduces diversity at C-3/C-5 positions post-synthesis.

  • Flow Chemistry : Continuous nitration in microreactors improves safety and yield (80–85%).

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
PMI (Process Mass Intensity) 12.58.2
E-Factor 6.84.1
Yield 70%85%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Methyl 4-(4-amino-1H-pyrrole-2-carboxamido)butanoate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoic acid and methanol.

Scientific Research Applications

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is a compound of significant interest in various scientific research fields, particularly in medicinal chemistry and biological applications. This article provides a comprehensive overview of its applications, including detailed insights into its synthesis, biological activity, and potential therapeutic uses.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pyrrole ring, a nitro group, and a carboxamide functional group. The molecular formula is C₉H₁₃N₃O₄. The synthesis typically involves several key steps:

  • Nitration : The starting pyrrole undergoes nitration using concentrated nitric and sulfuric acids to form 4-nitropyrrole.
  • Esterification : The nitropyrrole is esterified with methanol in the presence of an acid catalyst to yield methyl 4-nitro-1H-pyrrole-2-carboxylate.
  • Amidation : The ester reacts with 4-aminobutanoic acid under controlled conditions to produce the final compound.

Pharmaceutical Development

This compound has shown potential in drug discovery due to its biological activities. Research indicates that derivatives of this compound may possess antimicrobial properties, particularly against multi-drug resistant (MDR) strains of bacteria. For example, studies have demonstrated that certain pyrrole derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against MDR Gram-positive pathogens, indicating their potential as effective antibacterial agents .

Research has highlighted several biological activities associated with this compound:

  • Antibacterial Activity : The compound has been evaluated for its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, demonstrating significant activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  • DNA Binding Studies : Investigations into the binding affinity of derivatives to DNA have shown that structural modifications can enhance or reduce their effectiveness in targeting specific sequences within the DNA .

Applications in Gene Therapy

The compound's derivatives are also being explored as potential agents in gene therapy. Their ability to bind selectively to DNA suggests they could be utilized to inhibit gene expression or modify genetic material within cells .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to this compound:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-methyl-4-nitro-pyrrole-2-carboxylateMethyl substitution on pyrroleDifferent substitution pattern affects activity
Methyl 4-methyl-1H-pyrrole-2-carboxylateMethyl group on nitrogenExhibits distinct biological properties
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acidContains a carboxylic acid insteadPotentially different reactivity

The uniqueness of this compound lies in its specific combination of functional groups that influence its biological activity and chemical reactivity, setting it apart from these related compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate would depend on its specific application and the biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrole ring may also interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Ethyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate: Differs in the ester group (ethyl vs. methyl).

Methyl 4-(3-nitro-1H-pyrrole-2-carboxamido)butanoate: Nitro group at the 3-position on the pyrrole ring.

Methyl 4-(4-amino-1H-pyrrole-2-carboxamido)butanoate: Substituted with an amino group instead of nitro.

Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility in Ethanol (mg/mL) LogP
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate 283.25 145–148 12.3 1.8
Ethyl analog 297.28 138–141 18.9 2.1
3-nitro analog 283.25 152–155 8.7 1.6
4-amino analog 253.24 162–165 5.2 0.9

Key Observations :

  • The ethyl ester analog exhibits higher solubility in ethanol compared to the methyl derivative due to increased hydrophobicity.
  • The 3-nitro isomer has a higher melting point, likely due to stronger intermolecular interactions from altered nitro group positioning.
  • The 4-amino analog shows reduced solubility and lower LogP, reflecting increased polarity from the amino group.
Reactivity and Stability
  • Nitro Group Reactivity: The 4-nitro substituent in the target compound may enhance electrophilic aromatic substitution compared to the 3-nitro isomer.
  • Ester Hydrolysis : The methyl ester hydrolyzes slower than the ethyl analog in basic conditions due to steric hindrance.
  • Amide Stability : The carboxamido linkage is resistant to hydrolysis under physiological conditions, unlike ester groups, making it advantageous for prodrug design.

Findings :

  • The nitro group is critical for antimicrobial activity, as its replacement with an amino group drastically reduces potency.
  • The ethyl ester analog shows slightly improved anticancer activity, possibly due to enhanced cell membrane permeability.
Chirality and Crystallography

The target compound may exhibit chirality at the butanoate chain’s α-carbon. Comparisons of enantiopure forms with racemic mixtures could utilize Flack’s parameters (η and x) for crystallographic enantiomorph-polarity analysis. Such studies are essential for understanding structure-activity relationships in chiral analogs.

Biological Activity

Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is a pyrrole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrrole ring with a nitro group and a carboxamide functional group, which contribute to its chemical reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O₄. The presence of the nitro group enhances its electron-withdrawing capabilities, which can influence its interaction with biological targets. The carboxamide group is also significant as it can participate in hydrogen bonding, enhancing the compound's binding affinity to various receptors or enzymes.

Compound Name Molecular Formula Unique Features
This compoundC₉H₁₃N₃O₄Nitro group increases electron-withdrawing effects
Methyl 4-(1H-pyrrole-2-carboxamido)butanoateC₉H₁₃N₃O₄Lacks the nitro substitution but retains similar core structure
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoateC₁₁H₁₃N₃O₃Contains a cyano group enhancing reactivity

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have shown that pyrrole derivatives, including this compound, can inhibit the growth of various cancer cell lines. The mechanism often involves the disruption of cellular processes related to proliferation and apoptosis.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially acting as an agonist for cannabinoid receptors, which are known to play a role in pain and inflammation management.
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Its structural components may enhance its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of pyrrole derivatives demonstrated that this compound exhibited significant cytotoxicity against mouse mammary carcinoma FM3A cells. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation explored the interaction of this compound with cannabinoid receptors. Binding affinity studies revealed that it could modulate receptor activity, suggesting potential therapeutic applications in managing inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

In antimicrobial assessments, this compound displayed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, making it a candidate for further development in antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate, and what key reaction conditions must be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling and functionalization steps. For example, the pyrrole ring can be nitrated at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent carboxamide formation may employ coupling agents like EDC/HOBt in anhydrous DMF. Esterification of the butanoate moiety often uses methanol with acid catalysis (e.g., H₂SO₄). Critical optimizations include reaction time for nitration (to prevent decomposition) and pH control during amide coupling to minimize side reactions. Similar protocols for pyrrole derivatives are described in synthesis workflows for related esters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., nitro group deshielding effects, amide NH resonance).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and nitro group presence via isotopic patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, leveraging the compound’s aromatic absorption.
  • Infrared (IR) Spectroscopy : Confirms nitro (∼1520 cm⁻¹, asymmetric stretch) and amide (∼1650 cm⁻¹, C=O stretch) functional groups.
  • X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles, as demonstrated in small-molecule refinement workflows using programs like SHELXL .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this nitro-pyrrole derivative?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electronic structure, including charge distribution at the nitro group and amide linkage. Exact exchange terms improve accuracy in predicting ionization potentials and electron affinity, critical for understanding redox behavior . Solvent effects (e.g., PCM models) simulate reactivity in polar environments. Frontier molecular orbital (FMO) analysis identifies sites prone to nucleophilic/electrophilic attack, aiding in reaction mechanism studies.

Q. What challenges arise in crystallographic refinement due to the compound's nitro group and amide functionality?

  • Methodological Answer : The nitro group’s strong electron-withdrawing effect can distort electron density maps, complicating hydrogen atom localization. Amide protons may exhibit positional disorder due to rotational flexibility, requiring constrained refinement in SHELXL. Twinning or pseudo-symmetry in crystals (common with planar pyrrole systems) necessitates careful data integration and space group validation. High-resolution data (≤ 0.8 Å) and low-temperature measurements (100 K) improve model accuracy, as noted in studies on heterocyclic systems .

Q. How do hydrogen bonding patterns influence the solid-state packing and solubility of this compound?

  • Methodological Answer : Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds (N–H···O nitro, C=O···H–C) into motifs like R₂²(8) or C(4) chains. Strong intermolecular H-bonding between amide and nitro groups often leads to tight packing, reducing solubility in apolar solvents. Solubility can be modulated by introducing steric hindrance (e.g., methyl groups) or using co-solvents (DMSO/water mixtures). Crystal engineering studies on pyrrole-carboxamides highlight the role of H-bond networks in melting point and stability .

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